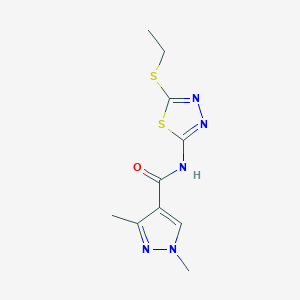
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned seems to be a complex organic molecule. It contains functional groups such as thiadiazole, pyrazole, and carboxamide. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the carboxamide group might undergo hydrolysis, and the thiadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined using a variety of analytical techniques. These might include melting point determination, solubility testing, and spectroscopic methods .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : The chemical synthesis of compounds related to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves innovative techniques such as ANRORC rearrangement and molecular hybridization, highlighting the complexity and versatility in generating novel heterocyclic compounds with potential therapeutic applications (Ledenyova et al., 2018).
Structural Confirmation : Advanced spectroscopic methods, including X-ray crystallography and NMR spectroscopy, play a crucial role in confirming the structures of newly synthesized compounds, ensuring the accuracy of the molecular frameworks for further biological evaluations (Ledenyova et al., 2018).
Biological Activities
Nitric Oxide Synthase Inhibition : Compounds derived from the thiadiazoline and pyrazoline heterocycles have shown inhibitory activities against nitric oxide synthase (NOS), with specific derivatives preferentially inhibiting neuronal NOS, suggesting potential applications in neurological disorders (Arias et al., 2018).
Antibacterial Agents : Novel analogs exhibiting promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, have been developed. These compounds exhibit significant activity at non-cytotoxic concentrations, highlighting their potential as therapeutic agents in combating bacterial infections (Palkar et al., 2017).
Fungicidal Activity : The synthesis of derivatives with potential fungicidal activity against major diseases in crops, such as rice sheath blight, demonstrates the agricultural applications of these compounds. The structure-activity relationship analysis provides insights into optimizing fungicidal properties (Chen et al., 2000).
Antitumor Agents : Research into pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as antitumor agents includes detailed synthesis methods and the evaluation of their efficacy against cancer cell lines. Such studies pave the way for the development of new anticancer drugs (Nassar et al., 2015).
作用機序
Target of Action
The compound, also known as N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide, primarily targets nucleoside phosphoramidites . These are essential components in the synthesis of DNA and RNA oligomers, playing a crucial role in the formation of internucleotide bonds .
Mode of Action
This compound acts as an efficient activator in the chemical synthesis of DNA or RNA . It facilitates the condensation of nucleoside phosphoramidites with a nucleoside, leading to the formation of dinucleoside phosphates . This interaction with its targets results in the successful formation of internucleotide bonds, which are critical for the synthesis of oligodeoxyribonucleotides and oligoribonucleotides .
Biochemical Pathways
The compound is involved in the phosphoramidite method of oligonucleotide synthesis . This method includes several biochemical pathways such as nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification . The compound’s action affects these pathways, leading to downstream effects on the synthesis of DNA and RNA oligomers .
Pharmacokinetics
Based on its role as an activator in the phosphoramidite method, it is likely that it exhibits poor oral bioavailability due to extensive first-pass metabolism
Result of Action
The primary result of the compound’s action is the successful synthesis of DNA and RNA oligomers . By facilitating the formation of internucleotide bonds, it enables the construction of these oligomers, which are essential for various biological processes and applications .
Action Environment
The efficacy and stability of the compound’s action can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other reactants can affect the efficiency of the phosphoramidite method of oligonucleotide synthesis . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5OS2/c1-4-17-10-13-12-9(18-10)11-8(16)7-5-15(3)14-6(7)2/h5H,4H2,1-3H3,(H,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPYYUUSPVIVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

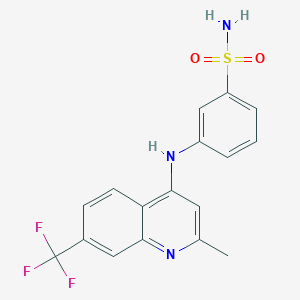
![N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2472528.png)
![3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2472530.png)

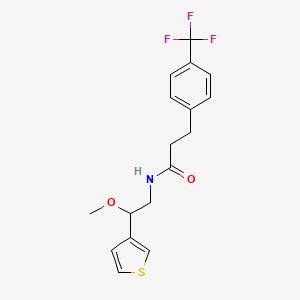
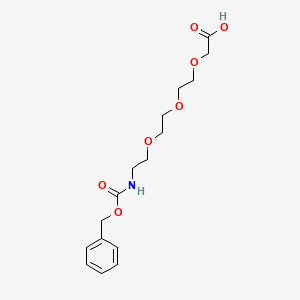
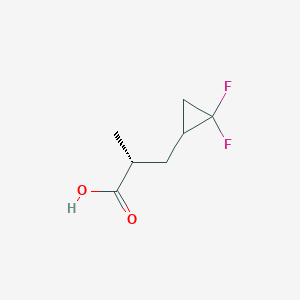
![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472537.png)
![N-(isochroman-3-ylmethyl)-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2472538.png)


![9-((4-(3,4-difluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2472542.png)
![3-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2472543.png)
